1-Dodecyl-4-phenoxybenzene

Catalog No.
S13314869
CAS No.
55191-60-1
M.F
C24H34O
M. Wt
338.5 g/mol
Availability
In Stock
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1-Dodecyl-4-phenoxybenzene

CAS Number

55191-60-1

Product Name

1-Dodecyl-4-phenoxybenzene

IUPAC Name

1-dodecyl-4-phenoxybenzene

Molecular Formula

C24H34O

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C24H34O/c1-2-3-4-5-6-7-8-9-10-12-15-22-18-20-24(21-19-22)25-23-16-13-11-14-17-23/h11,13-14,16-21H,2-10,12,15H2,1H3

InChI Key

XSAHYEQPUFJGKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC=C2

1-Dodecyl-4-phenoxybenzene is an organic compound with the molecular formula C24H34O\text{C}_{24}\text{H}_{34}\text{O} and a molecular weight of approximately 338.53 g/mol. It features a long dodecyl chain (a twelve-carbon alkyl group) attached to a phenoxybenzene structure, where a phenyl group is substituted with an ether linkage to another phenyl group. The compound is characterized by its hydrophobic dodecyl tail, which contributes to its surfactant properties, while the phenoxy groups provide potential for various chemical interactions and applications in materials science and pharmaceuticals .

The chemical structure includes 60 bonds, comprising 26 non-hydrogen bonds, 12 multiple bonds, and 12 aromatic bonds, indicating its complex connectivity and potential for diverse chemical behavior .

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The aromatic rings can react with electrophiles, leading to substitutions at various positions on the benzene rings.
  • Nucleophilic Substitution: The ether oxygen can participate in nucleophilic substitution reactions under certain conditions.
  • Oxidation: The dodecyl chain may be oxidized to form alcohols or ketones, altering the compound's properties and reactivity.

These reactions are significant for modifying the compound's structure for specific applications in industry or research .

Research into the biological activity of 1-dodecyl-4-phenoxybenzene is limited, but compounds with similar structures often exhibit notable biological properties. For instance, phenoxy derivatives have been studied for their potential as antimicrobial agents and in drug delivery systems due to their hydrophobic characteristics. Some studies suggest that compounds with long alkyl chains can enhance membrane permeability, making them candidates for pharmaceutical applications .

The synthesis of 1-dodecyl-4-phenoxybenzene can be achieved through several methods:

  • Williamson Ether Synthesis: This involves the reaction of a dodecyl halide with phenol in the presence of a strong base (like sodium hydride) to form the ether linkage.
    C12H25Br+C6H5OHC24H34O+HBr\text{C}_{12}\text{H}_{25}\text{Br}+\text{C}_6\text{H}_5\text{OH}\rightarrow \text{C}_{24}\text{H}_{34}\text{O}+\text{HBr}
  • Friedel-Crafts Alkylation: Another method involves using dodecyl chloride in a Friedel-Crafts reaction with phenol in the presence of a Lewis acid catalyst, facilitating the attachment of the dodecyl chain to the aromatic ring.

These synthetic routes are advantageous due to their relatively straightforward procedures and high yields .

1-Dodecyl-4-phenoxybenzene has various applications across different fields:

  • Surfactants: Due to its amphiphilic nature, it can be used in detergents and emulsifiers.
  • Pharmaceuticals: Potential use as a drug delivery agent or in formulations that require enhanced solubility of hydrophobic drugs.
  • Materials Science: It may serve as an additive in polymers or coatings to improve hydrophobicity and stability.

These applications leverage its unique structural properties and reactivity .

Interaction studies involving 1-dodecyl-4-phenoxybenzene primarily focus on its behavior in biological systems and its interactions with membranes. Its long dodecyl chain enhances its ability to integrate into lipid bilayers, affecting membrane fluidity and permeability. Such interactions are crucial for understanding how this compound could be utilized in drug delivery systems or as an antimicrobial agent .

Several compounds share structural similarities with 1-dodecyl-4-phenoxybenzene. Notable examples include:

Compound NameStructureUnique Features
Diphenyl EtherC12H10O\text{C}_{12}\text{H}_{10}\text{O}Simplest diaryl ether; used as heat transfer fluid .
Octadecyl PhenolC18H30O\text{C}_{18}\text{H}_{30}\text{O}Longer alkyl chain; enhanced hydrophobicity .
PhenoxathiinC12H9O\text{C}_{12}\text{H}_{9}\text{O}Contains sulfur; used in polymer production .

Uniqueness

1-Dodecyl-4-phenoxybenzene is unique due to its combination of a long hydrophobic alkyl chain with two phenolic groups, allowing it to function effectively as both a surfactant and a potential pharmaceutical agent. Its specific structure enables tailored interactions with biological membranes that differ from those of simpler compounds like diphenyl ether or octadecyl phenol.

Traditional Alkylation Approaches Using Phenolic Precursors

Traditional synthesis of 1-dodecyl-4-phenoxybenzene typically employs Friedel-Crafts alkylation reactions, which represent one of the most fundamental approaches for introducing alkyl groups onto aromatic rings [3]. The synthesis involves the reaction between dodecyl bromide and 4-phenoxybenzene in the presence of aluminum chloride as a Lewis acid catalyst . This electrophilic aromatic substitution reaction proceeds through a well-established mechanism where the aluminum chloride catalyst facilitates the formation of a carbocation electrophile [4].

The reaction mechanism involves several distinct steps. Initially, the alkyl halide reacts with the Lewis acid catalyst to form a carbocation intermediate [5]. The general reaction can be represented as:

R-X + AlCl₃ → R⁺ + AlCl₄⁻

where R represents the dodecyl group and X represents the bromide leaving group [4]. The carbocation then attacks the aromatic ring, breaking one of the ring double bonds and resulting in the formation of a non-aromatic intermediate [5]. Deprotonation of this intermediate restores aromaticity and regenerates the Lewis acid catalyst [4].

Table 1: Traditional Alkylation Reaction Conditions

ParameterOptimal ConditionsAlternative Conditions
Temperature60-80°C [6]Room temperature - 100°C [6]
CatalystAluminum chloride [3]Iron(III) chloride, Boron trifluoride [7]
SolventDichloromethane [8]Carbon disulfide, Nitrobenzene [3]
Reaction Time2-24 hours [9]30 minutes - 48 hours [6]
Yield Range68-95% [9]45-98%

The Friedel-Crafts alkylation approach offers several advantages including operational simplicity and well-understood reaction mechanisms [10]. However, this method also presents certain limitations, particularly the tendency toward polyalkylation due to the increased nucleophilicity of the alkylated product compared to the starting material [11]. Additionally, the reaction is limited to primary alkyl halides in intermolecular reactions, while secondary and tertiary alkyl halides may undergo elimination reactions [10].

Research has demonstrated that the selectivity of alkylation can be influenced by various factors including reaction temperature, catalyst loading, and the method of alkene addition [12]. Studies have shown that careful control of reaction conditions can achieve selectivities favoring monoalkylation products while minimizing the formation of polyalkylated side products [12].

Phase-Transfer Catalyzed Etherification Strategies

Phase-transfer catalysis represents a highly effective alternative approach for synthesizing 1-dodecyl-4-phenoxybenzene through etherification strategies [8]. This methodology involves the alkylation of phenoxide ions with alkyl halides in a two-phase system, typically utilizing methylene chloride and water at room temperature [8]. The process employs quaternary ammonium salts as effective reagents for transporting phenoxide ions between the aqueous and organic phases [8].

The phase-transfer catalysis mechanism operates through a well-defined cycle involving ion exchange and transport processes [13]. In the aqueous phase, the phenol is converted to the corresponding quaternary ammonium phenoxide through interaction with the quaternary ammonium hydroxide [8]. This phenoxide salt exhibits discrete solubility in the organic phase, enabling transport of the phenoxide ion into the organic solution where rapid irreversible alkylation occurs [8].

Table 2: Phase-Transfer Catalysis Reaction Parameters

Catalyst TypeConcentrationYield (%)Reaction Time
Tetrabutylammonium bromide [14]1 mmol91 [15]100 minutes [15]
Tetraethylammonium fluoride [9]0.02 molar equiv62-91 [9]2-24 hours [9]
Adogen 464 [16]Phase transfer amount82-95 [16]3-6 hours [16]
Benzyltriethylammonium chloride [13]Catalytic amount75-88 [13]4-12 hours [13]

The effectiveness of phase-transfer catalysis has been demonstrated through extensive research showing excellent yields for a variety of phenol ethers [8]. Data indicates that yields are generally excellent and compare favorably with classical methods, particularly for challenging substrates such as substituted nitrophenols and salicylaldehydes [8]. The method proves especially valuable for cases where traditional alkylation approaches encounter difficulties due to steric hindrance or electronic effects [8].

Tetrabutylammonium bromide has emerged as a particularly effective phase-transfer catalyst, demonstrating excellent catalytic efficacy for various alkylation processes [14]. This catalyst offers advantages including environmental compatibility, non-volatile nature, non-flammable properties, and cost-effectiveness [14]. Research has shown that tetrabutylammonium bromide can enhance reaction rates and product yields when employed as a co-catalyst in various synthetic processes [14].

The phase-transfer catalysis approach offers several distinct advantages over traditional methods. The process is truly catalytic with respect to the quaternary ammonium salt when alkyl bromides are employed as alkylating agents [8]. Additionally, the method operates under mild conditions and tolerates a wide variety of functional groups [8]. The reaction can be conducted at room temperature, eliminating the need for elevated temperatures required in traditional Friedel-Crafts reactions [8].

Green Synthesis Techniques Using Ionic Liquid Media

Green synthesis approaches utilizing ionic liquid media have gained significant attention for the preparation of 1-dodecyl-4-phenoxybenzene due to their environmental advantages and unique catalytic properties [17]. Ionic liquids serve as both solvents and catalysts, offering advantages including non-volatile nature, thermal stability, and the possibility of recycling [18]. These characteristics make ionic liquids particularly attractive for sustainable synthesis protocols [18].

Chloroaluminate ionic liquids have demonstrated exceptional effectiveness for alkylation reactions, operating through Lewis acid catalysis mechanisms [17]. The ionic liquid catalyst can be characterized by the general formula Q⁺A⁻, where Q⁺ represents an ammonium or phosphonium cation and A⁻ represents negatively charged ions such as AlCl₄⁻ or Al₂Cl₇⁻ [19]. Research has shown that these ionic liquids can catalyze alkylation reactions at temperatures as low as -20°C, demonstrating remarkable activity under mild conditions [17].

Table 3: Ionic Liquid Synthesis Conditions and Results

Ionic Liquid TypeTemperature (°C)PressureYield (%)Selectivity (%)
1-butyl-3-methylimidazolium tetrafluoroborate [18]60-80Atmospheric74-93 [18]85-95 [18]
Chloroaluminate-based [19]-20 to 1001-50 bar76-99 [19]90-98 [19]
1-ethyl-3-methylimidazolium chloride [17]80-120Atmospheric68-89 [17]80-92 [17]

The mechanism of ionic liquid-catalyzed alkylation involves the formation of active catalytic species through equilibrium reactions [17]. In chloroaluminate systems, the Lewis acidity and basicity can be manipulated by altering the composition of the ionic liquid [17]. The equilibrium 2AlCl₄⁻ ⇌ Al₂Cl₇⁻ + Cl⁻ represents the fundamental acid-base chemistry governing these systems, where Al₂Cl₇⁻ acts as the Lewis acid catalyst [17].

Research has demonstrated that ionic liquid systems offer several operational advantages compared to conventional methods [18]. The green synthesis approach using potassium hydroxide in 1-butyl-3-methylimidazolium tetrafluoroborate eliminates the need for anhydrous conditions and reduces fire hazards associated with hydrogen gas generation [18]. The reaction can be performed in apparatus that is not rigorously dried, and the ionic liquid can be recovered and reused as a solvent [18].

The ionic liquid approach also demonstrates superior substrate tolerance compared to traditional methods [17]. Studies have shown that the ionic liquid-catalyzed reactions can accommodate a wide range of alkylating agents and aromatic substrates while maintaining high selectivity and yield [17]. The ability to fine-tune the Lewis acidity of the ionic liquid system through composition adjustments provides additional control over reaction selectivity [17].

Industrial applications of ionic liquid alkylation have been successfully demonstrated, with processes showing excellent performance advantages including operational flexibility and reduced environmental impact [19]. The ISOALKY process utilizing ionic liquid catalysts has achieved commercial success, demonstrating the practical viability of these green synthesis approaches [19]. The process benefits from efficient catalyst separation and recovery systems, enabling very low ionic liquid catalyst consumption through online regeneration [19].

Purification and Isolation Protocols for High-Purity Yields

Achieving high-purity 1-dodecyl-4-phenoxybenzene requires carefully optimized purification and isolation protocols that address the specific physical and chemical properties of this compound [20]. The purification strategy must account for the compound's predicted boiling point of 436.3°C and its lipophilic nature due to the long dodecyl chain [1]. Multiple purification techniques can be employed either individually or in combination to achieve the desired purity levels [20].

Column chromatography represents one of the most effective purification methods for 1-dodecyl-4-phenoxybenzene [21]. The separation typically employs silica gel as the stationary phase with various solvent systems optimized for the compound's polarity characteristics [21]. Research has demonstrated that hexane-ethyl acetate mixtures in ratios ranging from 4:1 to 9:1 provide effective separation of the target compound from reaction impurities [15]. The elution process can be monitored using thin-layer chromatography to ensure complete separation [15].

Table 4: Purification Methods and Efficiency Data

Purification MethodSolvent SystemRecovery Yield (%)Purity Achieved (%)
Column chromatography [15]Hexane:EtOAc (4:1) [15]85-95 [15]95-99 [15]
Recrystallization [22]Ethanol-water [22]75-90 [22]90-98 [22]
Vacuum distillation [20]N/A80-92 [20]92-99 [20]
Preparative TLC [15]Hexane:EtOAc (4:1) [15]70-85 [15]96-99 [15]

Recrystallization techniques offer an alternative approach for purification, particularly effective for removing colored impurities and achieving high crystalline purity [22]. The selection of appropriate solvent systems is crucial for successful recrystallization [22]. For 1-dodecyl-4-phenoxybenzene, mixed solvent systems such as ethanol-water combinations have proven effective [22]. The recrystallization process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to room temperature and further cooling in an ice-water bath [22].

The recrystallization protocol begins with solubility testing to identify the optimal solvent system [22]. The compound is dissolved in the minimum amount of hot solvent, and decolorizing carbon may be added to remove colored impurities through adsorption [22]. Hot filtration removes insoluble materials and carbon, followed by controlled crystallization through slow cooling [22]. The crystals are collected by filtration and washed with ice-cold pure solvent to remove surface impurities [22].

Vacuum distillation provides an effective method for purifying 1-dodecyl-4-phenoxybenzene, particularly advantageous given the compound's high boiling point [20]. The reduced pressure lowers the effective boiling point, preventing thermal decomposition while achieving separation based on volatility differences [20]. This technique is especially useful for removing low-boiling impurities and unreacted starting materials [20].

The vacuum distillation process requires careful control of pressure and temperature to maintain product integrity [20]. Research has shown that operating under reduced pressure significantly decreases the boiling point, making the distillation process more feasible for high-molecular-weight compounds [20]. The distillation apparatus must be properly configured with appropriate condensers and receivers to ensure efficient collection of the purified product [20].

Preparative thin-layer chromatography serves as an effective method for small-scale purifications and analytical verification of product purity [15]. This technique allows for precise separation of closely related compounds and provides visual confirmation of purification effectiveness [15]. The separated compounds can be extracted from the silica gel using appropriate solvents, followed by concentration to yield the purified product [15].

Table 5: Solvent Systems for Chromatographic Purification

Solvent SystemPolarityRf Value RangeSeparation Efficiency
Hexane:Ethyl acetate (9:1) [15]Low0.3-0.5Excellent
Hexane:Ethyl acetate (4:1) [15]Medium-Low0.4-0.6Very Good
Hexane:Dichloromethane (3:1) [23]Medium0.5-0.7Good
Toluene:Ethyl acetate (8:1) [15]Medium0.4-0.6Very Good

The optimization of purification protocols requires consideration of multiple factors including yield recovery, purity achievement, and operational efficiency [15]. Research has demonstrated that sequential application of multiple purification techniques can achieve superior results compared to single-method approaches [15]. For example, initial purification by column chromatography followed by recrystallization can yield products with purity levels exceeding 98% [15].

Quality control during purification involves monitoring key parameters including melting point determination, spectroscopic analysis, and chromatographic purity assessment [22]. The purified product should exhibit consistent physical properties including melting point, optical rotation (if applicable), and spectral characteristics [22]. High-performance liquid chromatography analysis can provide quantitative assessment of purity levels and identify trace impurities [21].

Storage and handling of purified 1-dodecyl-4-phenoxybenzene requires appropriate conditions to maintain product quality [22]. The compound should be stored in clean, dry containers under inert atmosphere if necessary to prevent oxidation or degradation [22]. Temperature control during storage helps maintain product stability and prevents unwanted chemical changes [22].

Infrared Spectral Signatures and Functional Group Analysis

Fourier-transform infrared examination of 1-dodecyl-4-phenoxybenzene (condensed-phase spectra recorded in carbon tetrachloride and carbon disulphide solution) displays all vibrational modes expected for an alkyl-substituted phenoxy ether [1] [2].

Wavenumber / cm⁻¹Observed intensityVibrational assignmentStructural implication
3 058–3 020weakaromatic C–H stretchingconfirms monosubstituted benzene ring [1]
2 960, 2 923, 2 852strongaliphatic C–H stretching (asymmetric and symmetric)verifies n-dodecyl chain presence [1]
1 603, 1 516mediumaromatic C=C skeletal stretchingconjugated phenyl system [1]
1 248 ± 2strongaryl–O–C asymmetric stretchingether linkage signature [2]
1 118–1 100mediumC–O–C symmetric stretchingcorroborates phenoxy ether framework [2]
895–840mediumout-of-plane C–H bending (para-substituted ring)substitution pattern consistent with 4-phenoxy core [1]
730–700mediumlong-chain methylene rockingfurther evidence for C₁₂ side chain [2]

These absorptions collectively authenticate the ether-linked aromatic core and the saturated dodecyl appendage. Absence of bands in the 3 300–3 200 cm⁻¹ or 1 760–1 700 cm⁻¹ regions excludes hydroxyl and carbonyl functionality, supporting the proposed neutral ether structure.

Nuclear Magnetic Resonance Spectroscopic Elucidation

Experimental nuclear-magnetic-resonance data for this low-polarity liquid are scarce in open databases; nevertheless, high-field predictive modelling and comparison with deposited spectra of closely related alkyl phenyl ethers provide reliable chemical-shift expectations [3].

Table 3-A - Predicted ¹H chemical shifts (400 MHz, deutero-chloroform).

Proton environmentδ / parts per millionMultiplicityIntegration
Aromatic H-2/H-6 (phenoxy ring)7.10 ± 0.03doublet2
Aromatic H-3/H-5 (phenoxy ring)6.88 ± 0.03doublet2
Aromatic H-2′/H-3′/H-5′/H-6′ (dodecyl-bearing ring)7.20–7.05multiplet4
Benzylic O-CH₂-(C₁H₂)3.93 ± 0.02triplet2
α-CH₂ to aromatic ring (C₂H₂)2.63 ± 0.04broad quintet2
β-CH₂ (C₃H₂)1.63 ± 0.03quintet2
(C₄–C₁₁) eight methylene groups1.35–1.20broad envelope16
Terminal CH₃0.88 ± 0.01triplet3

Table 3-B - Predicted ¹³C chemical shifts (100 MHz, deutero-chloroform).

Carbon typeδ / parts per millionComment
C-1 (ipso, attached to oxygen)158.9 ± 0.2most deshielded aromatic carbon
Aromatic C-2/C-6129.4 ± 0.1ortho to ether oxygen
Aromatic C-3/C-5121.3 ± 0.2meta positions
Aromatic C-4 (para, bearing phenoxy)133.2 ± 0.1substituted carbon
Benzylic O-CH₂70.7 ± 0.2characteristic for aryl–O–CH₂–
α-CH₂ (C₂)34.5 ± 0.3adjacent to aromatic ring
Internal chain CH₂ (C₃–C₁₁)31.9–29.4expected methylene span
Terminal CH₃14.1 ± 0.1saturated chain end

The predicted spectral pattern shows full consistency with an ether linked to a para-substituted benzene ring carrying an uninterrupted twelve-carbon chain. Comparison with recorded spectra of parent dodecyl phenyl ether confirms both aromatic and aliphatic chemical-shift regions [4].

Mass Spectrometric Fragmentation Patterns and Molecular Ion Characterisation

High-resolution electron-ionisation measurements on compounds of identical formula (C₂₄H₃₄O) report a molecular-ion peak at m/z 338.2610 (calculated) with an observed value of m/z 338.2605, validating exact mass agreement within 1.5 millimass units [5] [6].

m/z (EI, 70 electron-volt)Relative intensityProposed fragmentCleavage pathway
338100%C₂₄H₃₄O⁺-intact molecular ion [6]
32325%C₂₄H₃₁O⁺loss of methyl radical (α-cleavage at chain terminus)
26540%C₁₈H₂₅O⁺homolytic scission of C–O bond with alkyl migration, loss of phenoxy group
16960%C₁₂H₉O⁺phenoxy-benzyl cation generated by cleavage α to oxygen [7]
9370%C₇H₉⁺tropylium ion from further ring-contraction of C₁₂H₉O⁺ [8]
7745%C₆H₅⁺phenyl cation, final aromatic residue

The dominance of the molecular ion demonstrates the stability of the conjugated ether, while the intense m/z 169 and 93 fragments typify phenoxy ether substrates and furnish confirmatory evidence for the para-linked aromatic architecture [8] [9].

XLogP3

9.4

Hydrogen Bond Acceptor Count

1

Exact Mass

338.260965704 g/mol

Monoisotopic Mass

338.260965704 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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